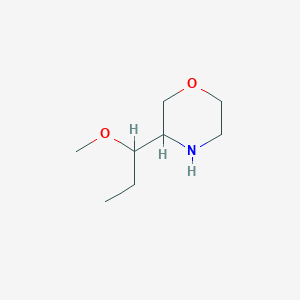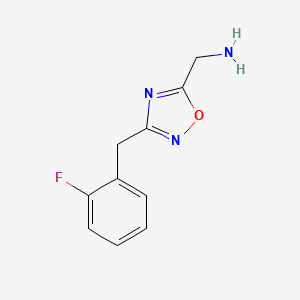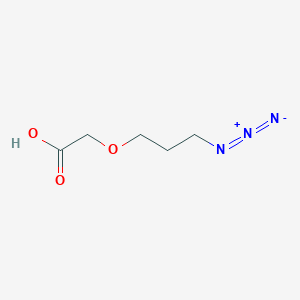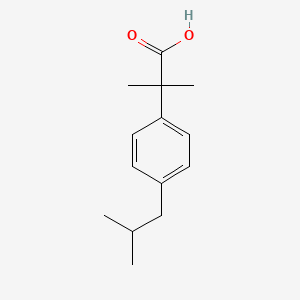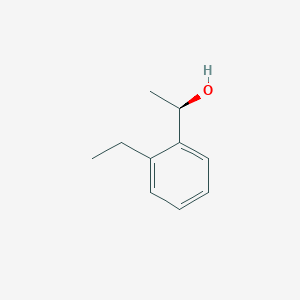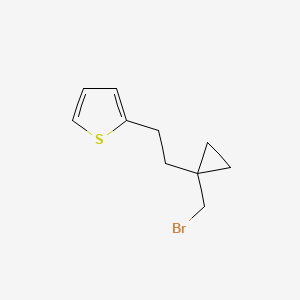
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene: is a fascinating compound with a complex structure. Let’s break it down:
Thiophene: Thiophene is a five-membered heterocyclic ring containing four carbon atoms and one sulfur atom. It’s aromatic and often found in natural products and pharmaceuticals.
Bromomethyl: This functional group consists of a methyl group (CH₃) attached to a bromine atom (Br).
Cyclopropyl: The cyclopropyl group is a three-membered ring containing three carbon atoms. It imparts strain and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl or vinyl halides. In this case, boron reagents (such as boronic acids or boronate esters) react with the corresponding bromomethyl-substituted thiophene under palladium catalysis .
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve optimized versions of the Suzuki–Miyaura coupling or related reactions.
Análisis De Reacciones Químicas
Reactivity:
Substitution: The bromine atom in the bromomethyl group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction of the thiophene ring may occur.
Functionalization: The cyclopropyl group provides an interesting handle for further functionalization.
Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Major Products: The major product of the Suzuki–Miyaura coupling would be the desired 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Materials Chemistry: Due to its aromatic nature and functional groups, it could be used in organic electronics, sensors, or polymers.
Medicinal Chemistry: Researchers might explore its potential as a drug scaffold or bioactive compound.
Agrochemicals: It could serve as a building block for crop protection agents.
Mecanismo De Acción
Understanding the precise mechanism of action would require further research. its reactivity suggests potential interactions with biological targets or pathways.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare it to other thiophenes, bromomethyl-substituted compounds, and cyclopropyl-containing molecules to highlight its uniqueness.
Propiedades
Fórmula molecular |
C10H13BrS |
|---|---|
Peso molecular |
245.18 g/mol |
Nombre IUPAC |
2-[2-[1-(bromomethyl)cyclopropyl]ethyl]thiophene |
InChI |
InChI=1S/C10H13BrS/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h1-2,7H,3-6,8H2 |
Clave InChI |
XAPHEMLPADCRAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCC2=CC=CS2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




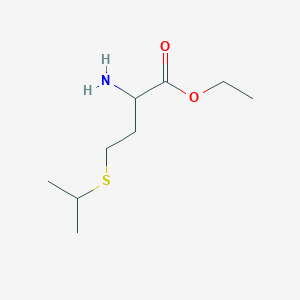
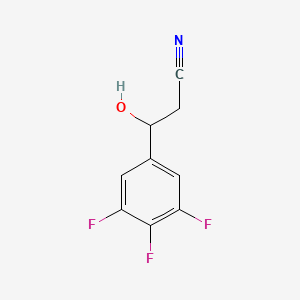
![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)



